molecular formula C8H5BrFIO2 B8143084 Methyl 2-bromo-6-fluoro-3-iodobenzoate

Methyl 2-bromo-6-fluoro-3-iodobenzoate

Cat. No.: B8143084
M. Wt: 358.93 g/mol
InChI Key: WBJHHPFNUVSRAV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-fluoro-3-iodobenzoate is an organofluorine compound with the molecular formula C8H5BrFIO2 and a molecular weight of 358.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-fluoro-3-iodobenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and iodination of a benzoate ester. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoro-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 2-bromo-6-fluoro-3-iodobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: As a building block for the development of potential drug candidates.

    Material Science: In the synthesis of fluorinated materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-fluoro-3-iodobenzoate in chemical reactions involves the activation of the bromine, fluorine, or iodine atoms, which can undergo substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-6-fluoro-3-iodobenzoate is unique due to the specific arrangement of bromine, fluorine, and iodine atoms, which provides distinct reactivity and selectivity in chemical reactions compared to its analogs.

Properties

IUPAC Name

methyl 2-bromo-6-fluoro-3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJHHPFNUVSRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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